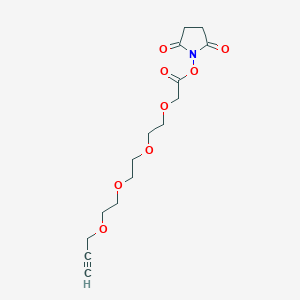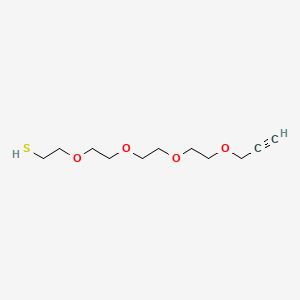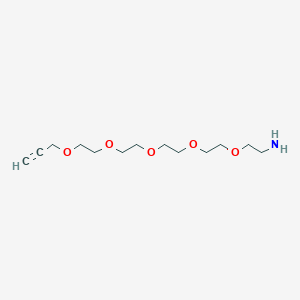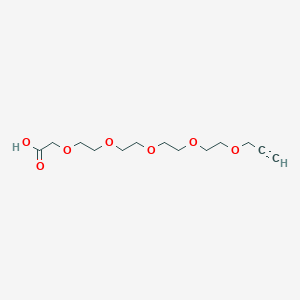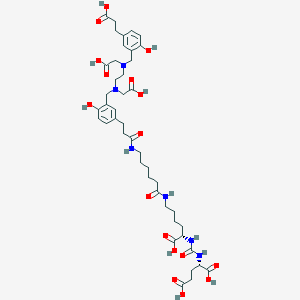
PSMA-11
Vue d'ensemble
Description
Psma-hbed-CC, also known as PSMA-11, DKFZ-PSMA-11, or Gozetotide, is a ligand used to create gallium Ga 68-labeled this compound . This compound has potential use as a tracer for PSMA-expressing tumors during positron emission tomography (PET) .
Synthesis Analysis
The synthesis of Psma-hbed-CC involves several steps. For instance, one study describes a new synthesis technique for the gallium-68 (Ga-68)-labeled tracer ([68Ga]Ga-PSMA-HBED-CC) for imaging expression of the prostate-specific membrane antigen (PSMA) . Another study prepared a new ligand PSMA P16-093 containing a phenoxy linker for HBED-CC and Glu-Urea-Lys (Ahx) groups .
Molecular Structure Analysis
The molecular structure of Psma-hbed-CC is complex. The radiometal chelator HBED-CC used in this molecule is a rarely used acyclic complexing agent with chemical characteristics that favorably influence the biological functionality of the PSMA inhibitor . The simple replacement of HBED-CC by the prominent radiometal chelator DOTA was shown to dramatically reduce the in vivo imaging quality of the respective 68Ga-labelled PSMA-targeted tracer .
Chemical Reactions Analysis
The chemical reactions involved in the production of Psma-hbed-CC are intricate. One study implemented a simple and reliable radiosynthesis for clinical-grade 68Ga-PSMA-HBED-CC using a cassette-based platform . Another study described the labeling process carried out in four steps .
Applications De Recherche Scientifique
Imagerie TEP du cancer de la prostate
PSMA-11 est utilisé en pratique clinique pour l'imagerie par tomographie par émission de positrons (TEP) du cancer de la prostate {svg_1}. Il combine le peptidomimétique Glu-NH-CO-NH-Lys (Ahx)-HBED-CC avec le radionucléide 68 Ga, permettant une imagerie spécifique des cellules tumorales exprimant le PSMA {svg_2}. Cette approche peut également être utilisée pour la planification du traitement ainsi que potentiellement pour l'évaluation de la réponse au traitement {svg_3}.
Radiopharmaceutique approuvé par la FDA
This compound a été approuvé par la Food and Drug Administration (FDA) comme le premier radiopharmaceutique 68 Ga pour l'imagerie TEP du cancer de la prostate positif au PSMA {svg_4}. Cette approbation est intervenue près de 10 ans après sa découverte {svg_5}.
Approche théragnostique du cancer de la prostate
This compound a permis le développement d'une nouvelle approche diagnostique et thérapeutique - donc « théragnostique » - du cancer de la prostate {svg_6}. Il existe maintenant des preuves substantielles de la haute sensibilité de l'imagerie ciblée du PSMA pour les lésions du cancer de la prostate et des preuves croissantes de l'efficacité thérapeutique de la radioligandthérapie du PSMA pour le cancer de la prostate métastatique résistant à la castration {svg_7}.
Internalisation par endocytose
La fonction biologique du PSMA reste obscure, mais on suppose qu'il a une fonction de transport car les ligands du PSMA sont internalisés par endocytose {svg_8}. L'internalisation du ligand du PSMA permet théoriquement la spécificité des radioligands synthétiques du PSMA pour le tissu prostatique malin {svg_9}.
Expression accrue dans le cancer de la prostate
La recherche suggère une augmentation de 100 à 1 000 fois de l'expression du PSMA dans l'adénocarcinome prostatique par rapport à tissu prostatique bénin {svg_10}. Bien qu'il y ait une compréhension croissante de l'hétérogénéité d'expression inter- et intra-patients, l'expression du PSMA augmente généralement avec la dédifférenciation tumorale et dans le cancer de la prostate métastatique résistant à la castration {svg_11}.
Taux de détection élevé
Des méta-analyses de la TEP au 68 Ga-PSMA-11 portant sur 4 790 patients dans 37 publications ont estimé un taux de détection de 95 %, 75 %, 59 %, 45 % et 33 % pour des taux d'APS de 2 ng/mL ou plus et de 1 à 1,99, de 0,5 à 0,99, de 0,2 à 0,49 et de 0 à 0,19 ng/mL, respectivement {svg_12}.
Mécanisme D'action
Target of Action
PSMA-11, also known as Psma-hbed-CC, is a radiopharmaceutical agent that targets the Prostate-Specific Membrane Antigen (PSMA) . PSMA is a type II transmembrane protein that is overexpressed in prostate cancer cells . This makes it an ideal target for molecular imaging and therapy in prostate cancer .
Mode of Action
This compound is made of Gallium-68 (68Ga) conjugated to a PSMA-targeting ligand, Glu-Urea-Lys (Ahx)-HBED-CC . Once administered via injection, this compound binds to PSMA with high affinity . This binding is specific, enabling the imaging agent to target tumor cells expressing PSMA . The compound emits positrons to indicate the presence of PSMA-positive prostate cancer lesions .
Biochemical Pathways
The primary biochemical pathway involved in the action of this compound is the binding of the compound to PSMA on the surface of prostate cancer cells . This binding allows for the specific targeting and imaging of these cells.
Pharmacokinetics
The pharmacokinetics of this compound involve its distribution and excretion in the body. After intravenous administration, this compound binds to PSMA, which is overexpressed in prostate cancer cells . The kidneys and urinary bladder show substantial accumulation of this compound without exhibiting a washout phase . The compound is excreted in the urine
Result of Action
The primary result of this compound action is the visualization of PSMA-positive prostate cancer lesions. This is achieved through positron emission tomography (PET) imaging . The binding of this compound to PSMA allows for the specific detection of prostate cancer cells, aiding in the diagnosis and staging of the disease . The most common side effects of this compound are nausea, diarrhea, and dizziness .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the level of PSMA expression in prostate cancer cells can affect the binding affinity of this compound . Additionally, the physiological state of the patient, such as kidney function, may influence the distribution and excretion of the compound
Orientations Futures
The future directions of Psma-hbed-CC research are promising. There is increasing evidence of encouraging response rates and a low toxicity profile of radioligand therapy (RLT) of metastatic castration-resistant prostate cancer using 177Lu-labeled PSMA ligands . The use of 68Ga-PSMA-HBED-CC as a quantitative imaging biomarker is also being explored .
Propriétés
IUPAC Name |
(2S)-2-[[(1S)-1-carboxy-5-[6-[3-[3-[[2-[[5-(2-carboxyethyl)-2-hydroxyphenyl]methyl-(carboxymethyl)amino]ethyl-(carboxymethyl)amino]methyl]-4-hydroxyphenyl]propanoylamino]hexanoylamino]pentyl]carbamoylamino]pentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H62N6O17/c51-34-13-8-28(22-30(34)24-49(26-40(59)60)20-21-50(27-41(61)62)25-31-23-29(9-14-35(31)52)11-16-38(55)56)10-15-37(54)46-18-4-1-2-7-36(53)45-19-5-3-6-32(42(63)64)47-44(67)48-33(43(65)66)12-17-39(57)58/h8-9,13-14,22-23,32-33,51-52H,1-7,10-12,15-21,24-27H2,(H,45,53)(H,46,54)(H,55,56)(H,57,58)(H,59,60)(H,61,62)(H,63,64)(H,65,66)(H2,47,48,67)/t32-,33-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJUIUFGOTBRHKP-LQJZCPKCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCC(=O)NCCCCCC(=O)NCCCCC(C(=O)O)NC(=O)NC(CCC(=O)O)C(=O)O)CN(CCN(CC2=C(C=CC(=C2)CCC(=O)O)O)CC(=O)O)CC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1CCC(=O)NCCCCCC(=O)NCCCC[C@@H](C(=O)O)NC(=O)N[C@@H](CCC(=O)O)C(=O)O)CN(CCN(CC2=C(C=CC(=C2)CCC(=O)O)O)CC(=O)O)CC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H62N6O17 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
947.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1366302-52-4 | |
| Record name | Psma-hbed-CC | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1366302524 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Gallium-68 PSMA | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16303 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | GOZETOTIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9AG41L3AOQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: What is 68Ga-PSMA-HBED-CC (PSMA-11) and what is its mechanism of action?
A1: 68Ga-PSMA-HBED-CC, also known as this compound, is a radiopharmaceutical used in Positron Emission Tomography (PET) imaging to detect prostate cancer. It consists of a small molecule inhibitor of PSMA, Glu-urea-Lys(Ahx)-HBED-CC, radiolabeled with the positron emitter Gallium-68 (68Ga). This radiotracer binds with high affinity to PSMA, a transmembrane protein overexpressed on prostate cancer cells. []
Q2: Why is PSMA an attractive target for prostate cancer imaging and therapy?
A2: PSMA is highly expressed in prostate cancer cells, including those that are metastatic, and shows significantly lower expression in normal tissues. [, ] This overexpression makes PSMA an ideal target for both imaging and targeted radionuclide therapy. []
Q3: How does the choice of the chelator, HBED-CC, impact the efficacy of this compound?
A3: Studies show that HBED-CC contributes intrinsically to the binding affinity of the PSMA inhibitor to its target. Replacing HBED-CC with other chelators like DOTA significantly reduces the in vivo imaging quality, highlighting the importance of HBED-CC for this compound efficacy. []
Q4: What are the advantages of using 68Ga-PSMA-11 PET/CT in prostate cancer diagnosis and management?
A4: 68Ga-PSMA-11 PET/CT offers several advantages:
- High Sensitivity and Specificity: 68Ga-PSMA-11 exhibits superior sensitivity in detecting recurrent prostate cancer, even at low prostate-specific antigen (PSA) levels, compared to conventional imaging techniques like bone scintigraphy and CT scans. [, , , , , ]
- Early Detection of Recurrence: It enables earlier detection of biochemical recurrence, potentially leading to more effective salvage therapies. [, , ]
- Accurate Localization of Disease: 68Ga-PSMA-11 PET/CT precisely identifies the location and extent of primary prostate cancer and metastases, which is crucial for treatment planning, especially in cases of salvage radiotherapy or surgery. [, , ]
Q5: Can 68Ga-PSMA-11 PET/CT differentiate between prostate cancer lesions and other abnormalities in the body?
A5: While 68Ga-PSMA-11 demonstrates high specificity for prostate cancer, some studies report uptake in non-cancerous tissues and other malignancies, creating potential for false positives. [, , ] These include:
- Physiological Uptake: 68Ga-PSMA-11 can accumulate in salivary glands, kidneys, liver, spleen, and ganglia, which should be considered during image interpretation. [, , , ]
- Non-Prostate Malignancies: Uptake has been observed in some cases of lung cancer, tuberculosis, Ewing sarcoma, glioma, follicular lymphoma, salivary gland cancers (ACC and SDC), and fibrous dysplasia. [, , , ]
Q6: Does the patient's anti-hormonal treatment status affect 68Ga-PSMA-11 PET/CT imaging?
A6: Yes, androgen deprivation therapy (ADT) can influence the biodistribution of 68Ga-PSMA-11. Studies show lower PSMA uptake in the kidneys, liver, spleen, and salivary glands in patients receiving ADT compared to those without ADT. []
Q7: What are the limitations of using 68Ga-PSMA-11 PET/CT?
A7: Despite its advantages, 68Ga-PSMA-11 PET/CT has some limitations:
- Availability: Access to 68Ga-PSMA-11 may be limited due to the requirement of an on-site 68Ge/68Ga generator and radiopharmacy facilities. [, ]
- False Positives: Uptake in non-cancerous tissues and other malignancies necessitates careful interpretation and correlation with clinical findings. [, ]
Q8: How is 68Ga-PSMA-11 produced, and what are the quality control measures involved?
A8: 68Ga-PSMA-11 is synthesized using a 68Ge/68Ga generator, which provides 68GaCl3 for radiolabeling the PSMA-HBED-CC precursor. [, , ]
- Generator Performance: Elution yields, 68Ge breakthrough, and overall generator performance are critical for consistent production. [, ]
- Quality Control: Rigorous quality control measures are essential to ensure radiochemical purity, specific activity, and sterility of the final product. [, , ] This typically involves high-performance liquid chromatography (HPLC) analysis.
Q9: Are there alternative methods for producing 68Ga-PSMA-11?
A9: Yes, researchers are exploring alternative synthesis techniques, including lyophilized cold kits, to enhance production efficiency and reduce waste. []
Q10: What are the potential future applications of 68Ga-PSMA-11 and other PSMA-targeted agents?
A10: Research is ongoing to explore:
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








